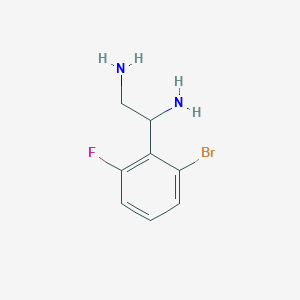

1-(2-Bromo-6-fluorophenyl)ethane-1,2-diamine

Beschreibung

1-(2-Bromo-6-fluorophenyl)ethane-1,2-diamine is a substituted ethane-1,2-diamine derivative featuring a 2-bromo-6-fluorophenyl group. This compound is structurally characterized by two amine groups on the ethane backbone and halogen substituents (bromine and fluorine) on the aromatic ring, which influence its electronic and steric properties. Such methods suggest that the target compound could be synthesized through similar pathways, with modifications to incorporate fluorine at the 6-position of the phenyl ring.

Eigenschaften

Molekularformel |

C8H10BrFN2 |

|---|---|

Molekulargewicht |

233.08 g/mol |

IUPAC-Name |

1-(2-bromo-6-fluorophenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C8H10BrFN2/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,7H,4,11-12H2 |

InChI-Schlüssel |

DNFBZWKYGBWUSR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1)Br)C(CN)N)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(2-Bromo-6-fluorophenyl)ethane-1,2-diamine can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-6-fluoroaniline with ethylene diamine under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

1-(2-Bromo-6-fluorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of amines.

Substitution: The bromo and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(2-Bromo-6-fluorophenyl)ethane-1,2-diamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Bromo-6-fluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The bromo and fluoro substituents play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

1-(4-Methylphenyl)ethane-1,2-diamine hydrochloride (CAS 41175-78-4):

This compound substitutes the bromo and fluoro groups with a methyl group. Its molecular formula (C₉H₁₅ClN₂) and molar mass (186.68 g/mol) are lower than those of the target compound due to the absence of halogens. The methyl group is electron-donating, which reduces electrophilicity compared to the electron-withdrawing bromo and fluoro substituents in the target compound. This difference impacts reactivity in reactions such as Schiff base formation or coordination chemistry .N,N-Bis-(4-substituted benzyl)-ethane-1,2-diamine derivatives :

These derivatives feature bulky benzyl groups on the amine nitrogens. For example, compounds like 1,4-Bis-(4-substituted benzyl)-piperazine-2,3-dione are synthesized via cyclization of ethane-1,2-diamine derivatives with diethyl oxalate. The bulky substituents enhance lipophilicity (as measured by ClogP values) and improve anthelmintic activity compared to unsubstituted ethane-1,2-diamine .

Impact of Diamine Chain Length

- Ethane-1,2-diamine vs. Propane-1,3-diamine Derivatives :

Compounds with ethane-1,2-diamine moieties exhibit lower cytotoxicity compared to those with propane-1,3-diamine linkers. For instance, antimycobacterial compounds with ethane-1,2-diamine demonstrated higher selectivity (lower cytotoxicity) but slightly reduced potency (higher MIC values) than their propane-1,3-diamine counterparts . This highlights the trade-off between biological activity and safety profiles based on diamine chain length.

Data Tables

Table 1: Structural and Functional Comparison of Ethane-1,2-diamine Derivatives

Key Findings and Implications

Diamine Chain Length : Shorter chains (ethane-1,2-diamine) offer safer profiles but may require structural optimization for enhanced biological activity .

Synthetic Versatility : Ethane-1,2-diamine derivatives are adaptable to diverse applications, from pharmaceuticals to materials science, through functional group modifications .

Biologische Aktivität

1-(2-Bromo-6-fluorophenyl)ethane-1,2-diamine, a compound characterized by its unique bromo and fluoro substituents on a phenyl ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHBrFN

- Molecular Weight : 233.08 g/mol

- Chirality : The compound exhibits optical activity due to its chiral center.

Biological Activity

Research indicates that 1-(2-bromo-6-fluorophenyl)ethane-1,2-diamine demonstrates promising biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits effectiveness against various microbial strains. For instance, it has shown activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent. The minimum inhibitory concentration (MIC) values for selected strains are summarized in Table 1.

| Microbial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 40 |

| Pseudomonas aeruginosa | 30 |

Anticancer Properties

The compound's anticancer potential is attributed to its ability to interact with specific molecular targets involved in cancer pathways. Studies have indicated that it may inhibit key enzymes or receptors that regulate cell proliferation and survival. Its mechanism of action likely involves:

- Enzyme Inhibition : The bromo and fluoro groups enhance binding affinity to target enzymes.

- Signal Transduction Modulation : It may alter signaling pathways critical for tumor growth.

The biological activity of 1-(2-bromo-6-fluorophenyl)ethane-1,2-diamine is influenced by its structural features. The presence of halogen substituents plays a crucial role in modulating its interaction with biological targets:

- Enhanced Binding Affinity : The electronegative bromine and fluorine atoms can improve the compound's interaction with enzymes or receptors.

- Selectivity : These modifications can lead to increased selectivity towards specific targets, potentially reducing off-target effects.

Case Studies

Several case studies have examined the efficacy of 1-(2-bromo-6-fluorophenyl)ethane-1,2-diamine in various biological contexts:

-

Study on Antimicrobial Activity :

- Conducted by , this study evaluated the compound against multi-drug resistant strains of bacteria. Results indicated significant antimicrobial activity with MIC values comparable to established antibiotics.

- Investigation of Anticancer Effects :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.